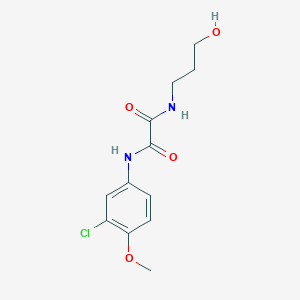
N-(3-chloro-4-methoxyphenyl)-N'-(3-hydroxypropyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
"N-(3-chloro-4-methoxyphenyl)-N'-(3-hydroxypropyl)ethanediamide" is a compound studied in the field of organic chemistry and medicinal chemistry. It is characterized by its unique molecular structure and properties, which make it relevant for various chemical studies and potential applications.
Synthesis Analysis
The synthesis of related compounds involves reactions with different nitrogen-containing binucleophilic agents. For example, a study by Kosolapova et al. (2013) explored the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with various agents, leading to the formation of different derivatives (Kosolapova et al., 2013). This type of reaction is key to synthesizing various structurally related compounds.
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using methods like X-ray crystallography and DFT calculations. For instance, Karabulut et al. (2014) analyzed the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, providing insights into intermolecular interactions and their effects on molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions of related compounds can result in the formation of various heterocyclic structures. Moskvina et al. (2015) demonstrated this through the condensation of related phenyl ethanones with N,N-dimethylformamide dimethyl acetal, yielding isoflavones and other heterocyclic compounds (Moskvina et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including crystal structure and intermolecular interactions, have been studied. Zhang et al. (2007) investigated compounds with similar structures, revealing insights into their molecular arrangement and hydrogen bonding patterns (Zhang et al., 2007).
Eigenschaften
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-(3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4/c1-19-10-4-3-8(7-9(10)13)15-12(18)11(17)14-5-2-6-16/h3-4,7,16H,2,5-6H2,1H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZGBQSTCIIJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

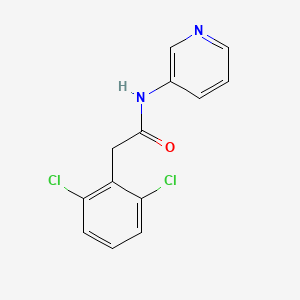
![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5220718.png)
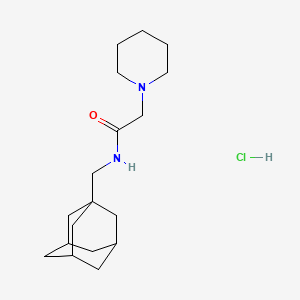
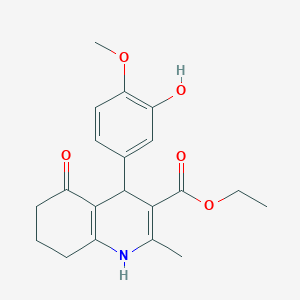
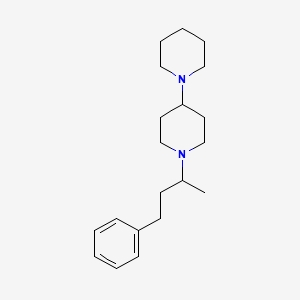
![methyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoate](/img/structure/B5220758.png)
![N-[(4-bromophenoxy)acetyl]alanine](/img/structure/B5220763.png)
![N'-cyclopentyl-N-methyl-N-[4-(4-morpholinyl)butyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5220773.png)
![6-bromo-4-methyl-2-phenyl-7H-benzo[e]perimidin-7-one](/img/structure/B5220778.png)

![1-(2-fluorophenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5220791.png)
![dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate](/img/structure/B5220792.png)
![{4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetonitrile](/img/structure/B5220797.png)
![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5220804.png)